(3,5-Difluorophenyl)(quinolin-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-11(7-14(18)8-13)16(20)12-5-10-3-1-2-4-15(10)19-9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMNSQVDURXNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265136 | |
| Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-70-5 | |
| Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Difluorophenyl Quinolin 3 Yl Methanone and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For (3,5-Difluorophenyl)(quinolin-3-yl)methanone, two primary retrosynthetic disconnections are most logical.
The most intuitive disconnection is at the C-CO bond of the ketone moiety. This leads to two potential pathways:
Pathway A: Disconnection between the carbonyl carbon and the quinoline (B57606) ring generates a quinoline-3-yl nucleophilic synthon (e.g., quinolin-3-yl-lithium or a 3-quinolylboronic acid) and a 3,5-difluorobenzoyl electrophilic synthon (such as 3,5-difluorobenzoyl chloride).
Pathway B: Disconnection between the carbonyl carbon and the difluorophenyl ring suggests a 3,5-difluorophenyl nucleophile (like 3,5-difluorophenylmagnesium bromide) and a quinoline-3-carbonyl electrophile (such as quinoline-3-carbonyl chloride).
A more advanced strategy involves disconnecting the bonds that form the quinoline ring itself. This approach recognizes the 3-acylquinoline as a single structural unit formed in the latter stages of the synthesis. mdpi.comresearchgate.net This leads to precursors designed to cyclize into the desired product, such as an appropriately substituted enaminone and an anthranil (B1196931), which can construct the functionalized quinoline core in a single cascade reaction. mdpi.com
Established Synthetic Routes for Related Methanone (B1245722) and Quinoline Derivatives
The synthesis of the target molecule builds upon a rich history of reactions for forming quinolines and aryl ketones.
Classic Quinoline Syntheses:
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or β-ketoester), typically under acid or base catalysis. wikipedia.orgrsc.org It is one of the most direct methods for preparing substituted quinolines. benthamdirect.comresearchgate.net The mechanism can proceed through either an initial aldol (B89426) addition or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org
Combes Synthesis: This method produces 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgalchetron.com The reaction proceeds via an enamine intermediate, which then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration. youtube.com The regioselectivity of the cyclization can be a significant issue, influenced by both steric and electronic factors of the substituents. wikipedia.orgresearchgate.net
General Methanone Synthesis:
Friedel-Crafts Acylation: This is a cornerstone of organic synthesis for forming aryl ketones. wikipedia.org It involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640), promoted by a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org While powerful, the reaction requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid. wikipedia.org Direct acylation of a deactivated heterocycle like quinoline is challenging and can lead to mixtures of products.
Novel Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient routes that often provide greater control and higher yields than classical methods.
Direct intermolecular Friedel-Crafts acylation on the quinoline nucleus is generally inefficient due to the deactivating nature of the nitrogen-containing ring. However, intramolecular versions of the reaction are well-documented for creating fused ring systems. researchgate.netresearchgate.net More contemporary approaches bypass this limitation by using cross-coupling methodologies. A plausible, though not explicitly documented, route would involve the Suzuki or Negishi coupling of a 3-haloquinoline with 3,5-difluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.
Transition metals, particularly copper and palladium, are pivotal in modern synthetic strategies for quinolines. A highly effective method involves a copper-catalyzed one-pot domino reaction. This approach utilizes 2-aminobenzylalcohols and substituted propiophenones to construct 3-aroylquinolines directly. researchgate.net The reaction proceeds through a cascade of C-H bond activation, cyclization, and aromatization, offering high efficiency and atom economy. researchgate.net
Below is a table summarizing the synthesis of various 3-aroylquinolines using a Cu₂(OBA)₂(BPY) metal-organic framework catalyst, demonstrating the scope of this methodology. researchgate.net
| Entry | Propiophenone Substituent | Product | Yield (%) |
| 1 | H | Phenyl(quinolin-3-yl)methanone | 89 |
| 2 | 4-Me | (p-Tolyl)(quinolin-3-yl)methanone | 92 |
| 3 | 4-OMe | (4-Methoxyphenyl)(quinolin-3-yl)methanone | 94 |
| 4 | 4-F | (4-Fluorophenyl)(quinolin-3-yl)methanone | 85 |
| 5 | 4-Cl | (4-Chlorophenyl)(quinolin-3-yl)methanone | 83 |
| 6 | 4-Br | (4-Bromophenyl)(quinolin-3-yl)methanone | 80 |
Data sourced from a study on copper-catalyzed domino reactions. researchgate.net
One of the most innovative strategies involves constructing the quinoline ring in a way that directly installs the 3-aroyl group. A recently developed transition-metal-free protocol achieves this through the formal [4+2] annulation of anthranils with enaminones. mdpi.comresearchgate.net This ring-opening/reconstruction strategy is promoted by methanesulfonic acid (MSA) and sodium iodide (NaI) and proceeds through an aza-Michael addition followed by intramolecular cyclization and rearrangement. mdpi.com This method provides excellent yields and a broad substrate scope, making it highly suitable for generating a library of 3-acylquinoline analogues. mdpi.comresearchgate.net
The table below illustrates the versatility of this transition-metal-free approach with various substituted enaminones reacting with anthranil. mdpi.com
| Entry | Phenyl Substituent in Enaminone | Product | Yield (%) |
| 1 | 4-F | (4-Fluorophenyl)(quinolin-3-yl)methanone | 86 |
| 2 | 4-Cl | (4-Chlorophenyl)(quinolin-3-yl)methanone | 88 |
| 3 | 4-Br | (4-Bromophenyl)(quinolin-3-yl)methanone | 86 |
| 4 | 3-Cl | (3-Chlorophenyl)(quinolin-3-yl)methanone | 85 |
| 5 | 2-Cl | (2-Chlorophenyl)(quinolin-3-yl)methanone | 88 |
| 6 | 2,4-diF | (2,4-Difluorophenyl)(quinolin-3-yl)methanone | 82 |
| 7 | 2,4-diCl | (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 81 |
Data sourced from a study on the transition-metal-free synthesis of 3-acylquinolines. mdpi.com
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
Regioselectivity: This is a critical factor in quinoline synthesis. In classical methods like the Combes synthesis, the cyclization of an unsymmetrical enamine intermediate can lead to two different regioisomers. wikipedia.orgalchetron.com The outcome is dictated by a subtle interplay of steric hindrance and the electronic nature of substituents on the aniline ring. wikipedia.orgresearchgate.net In contrast, modern strategies that build the ring system via cascade reactions, such as the annulation of anthranils and enaminones or the copper-catalyzed domino reaction, exhibit excellent regiocontrol, affording exclusively the 3-acylquinoline product. mdpi.comresearchgate.net Similarly, C-H functionalization approaches offer high regioselectivity, but directing the functionalization to a specific position often requires careful selection of catalysts and directing groups. mdpi.com
Chemoselectivity: The ability to tolerate various functional groups is a hallmark of an effective synthetic method. Modern transition-metal-catalyzed and metal-free syntheses often show broad functional group tolerance, allowing for the presence of halides, ethers, and other groups on the starting materials without the need for protecting groups. mdpi.comresearchgate.net
Stereoselectivity: The target molecule, this compound, is achiral, and therefore its synthesis does not involve stereoselective steps. However, when considering the synthesis of its analogues, particularly those based on a tetrahydroquinoline core, stereoselectivity becomes paramount. Reactions like the Povarov cycloaddition are often used to generate such scaffolds and can be controlled to produce specific diastereoisomers. mdpi.com
Optimization of Reaction Conditions for Yield and Purity of this compound
The optimization of reaction conditions is a critical step in chemical synthesis to maximize the yield and purity of the target compound, in this case, this compound. While specific optimization studies for this exact molecule are not extensively detailed in the available literature, general principles of optimizing related quinoline syntheses, such as the Friedlander annulation, can be applied. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and reaction time.
In related syntheses of 3-acylquinolines, the choice of catalyst is paramount. For instance, in the synthesis of 3-(aryloxy)quinoline derivatives via the Friedländer cyclization, various bases were tested to optimize the reaction conditions. The highest yields were achieved using piperidine (B6355638) in refluxing ethanol (B145695), highlighting the importance of the base in promoting the condensation reaction. koreascience.kr Similarly, for the synthesis of polysubstituted quinolines, superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA) have been employed as both the reaction medium and catalyst, demonstrating high efficiency. mdpi.com The selection of an appropriate catalyst, whether acidic or basic, is therefore a crucial starting point for optimization.
The solvent system also plays a significant role in reaction outcomes. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. For the synthesis of quinoline derivatives, solvents ranging from alcohols like ethanol to aprotic solvents have been utilized. koreascience.kr In some modern "green" chemistry approaches, water or ionic liquids have been explored as environmentally benign alternatives. tandfonline.comdu.edu.eg The optimization process would involve screening a variety of solvents to find the one that provides the best balance of solubility, reaction rate, and ease of product isolation.
A hypothetical optimization study for the synthesis of this compound, potentially via a Friedländer-type reaction between a suitable 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone derivative and a β-keto ester or equivalent bearing the 3,5-difluorobenzoyl group, would involve the systematic variation of these parameters. The results of such a study could be tabulated to identify the optimal conditions, as illustrated in the interactive table below.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine | Ethanol | 80 | 12 | Data not available | Data not available |
| 2 | p-Toluenesulfonic acid | Toluene | 110 | 8 | Data not available | Data not available |
| 3 | Trifluoroacetic acid | Dichloromethane | 25 | 24 | Data not available | Data not available |
| 4 | None | Ethanol | 80 | 24 | Data not available | Data not available |
Synthesis of Structurally Modified Analogues of this compound
The synthesis of structurally modified analogues of this compound provides valuable insights into structure-activity relationships for various biological targets. A common and effective method for the synthesis of such 3-acylquinolines is the transition metal-free [4+2] annulation of anthranils with enaminones. mdpi.com This approach allows for the variation of the substituent on the phenyl ring of the benzoyl moiety.
Following a general procedure, a mixture of anthranil and a substituted enaminone in a suitable solvent is heated. The reaction proceeds through a formal [4+2] cycloaddition to afford the corresponding 3-acylquinoline derivative. The purification is typically achieved by column chromatography on silica (B1680970) gel. mdpi.com
Several analogues with different substitution patterns on the phenyl ring have been synthesized using this methodology. For instance, the reaction of the appropriate enaminone with anthranil yields the corresponding (substituted-phenyl)(quinolin-3-yl)methanone. The following interactive table summarizes the synthesis of a variety of analogues, showcasing the versatility of this synthetic route.
| Compound Name | Substituent on Phenyl Ring | Yield (%) | Physical State |
|---|---|---|---|
| (2,4-Difluorophenyl)(quinolin-3-yl)methanone | 2,4-Difluoro | 82 | White solid |
| (4-Iodophenyl)(quinolin-3-yl)methanone | 4-Iodo | 82 | White solid |
| (2-Chlorophenyl)(quinolin-3-yl)methanone | 2-Chloro | 88 | White solid |
| (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 2,4-Dichloro | 81 | White solid |
| (4-(Dimethylamino)phenyl)(quinolin-3-yl)methanone | 4-(Dimethylamino) | 60 | Yellow solid |
| (3-Chlorophenyl)(quinolin-3-yl)methanone | 3-Chloro | 85 | White solid |
| (3-Bromophenyl)(quinolin-3-yl)methanone | 3-Bromo | 86 | White solid |
| (4-Nitrophenyl)(quinolin-3-yl)methanone | 4-Nitro | 60 | White solid |
| Quinolin-3-yl(o-tolyl)methanone | 2-Methyl | 82 | White solid |
The synthesis of these analogues demonstrates the robustness of the synthetic methodology and its tolerance to a variety of functional groups on the phenyl ring, including electron-withdrawing groups (e.g., fluoro, chloro, iodo, nitro) and electron-donating groups (e.g., dimethylamino, methyl). The yields are generally good to excellent, ranging from 60% to 88%. mdpi.com These synthesized compounds serve as a library for further investigation into their chemical and biological properties.
Advanced Spectroscopic and Structural Elucidation of 3,5 Difluorophenyl Quinolin 3 Yl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For (3,5-Difluorophenyl)(quinolin-3-yl)methanone, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques provides a complete picture of the molecular framework.
The ¹H NMR spectrum provides the initial confirmation of the proton environments within the molecule. Published data for this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the protons on both the quinoline (B57606) and the difluorophenyl rings. nih.gov The protons on the quinoline ring, particularly those in the heterocyclic portion (H2 and H4), appear at the most downfield shifts due to the deshielding effect of the aromatic system and the adjacent nitrogen atom. The protons of the fused benzene (B151609) ring (H5, H6, H7, H8) resonate in the typical aromatic region. The protons on the 3,5-difluorophenyl ring exhibit splitting patterns consistent with their substitution.
While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the structure and data from analogous compounds like (2,4-Difluorophenyl)(quinolin-3-yl)methanone. The spectrum would show 16 distinct carbon signals. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm. Carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF). The remaining aromatic carbons of both the quinoline and difluorophenyl rings would appear in the approximate range of 110-150 ppm.
Table 1: Experimental ¹H NMR Data for this compound Data recorded in CDCl₃ at 400 MHz. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.36 | d | 2.2 | H2 (Quinoline) |
| 8.61 | d | 2.2 | H4 (Quinoline) |
| 8.26 | dd | 8.5, 1.1 | H5 (Quinoline) |
| 8.00 | dd | 8.2, 1.4 | H8 (Quinoline) |
(Note: Full assignment for all protons was not available in the cited source. The table represents the reported data.)
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal.
The chemical shift of this signal would be in the typical range for aromatic C-F bonds. In the isomeric compound (2,4-Difluorophenyl)(quinolin-3-yl)methanone, the fluorine signals appear at -101.8 and -104.5 ppm, providing a reasonable estimate for the expected chemical shift region. mdpi.com In the proton-coupled ¹⁹F NMR spectrum, this singlet would be split into a triplet by coupling to the two meta-protons (H2' and H6') on the difluorophenyl ring, with a typical ⁴JHF coupling constant.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between adjacent protons. For the quinoline moiety, strong cross-peaks would be observed between H5/H6, H6/H7, and H7/H8, confirming their positions on the carbocyclic ring. On the difluorophenyl ring, correlations would be seen between the ortho-proton (H4') and the meta-protons (H2'/H6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would allow for the direct assignment of all protonated carbon atoms in both the quinoline and difluorophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. Key correlations would be expected from the quinoline protons (H2, H4) to the carbonyl carbon, and from the difluorophenyl protons (H2', H4', H6') to the carbonyl carbon, definitively linking the two aromatic systems through the ketone bridge.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
As of this writing, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would be invaluable for understanding the solid-state conformation, particularly the dihedral angle between the quinoline and difluorophenyl ring systems.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Carbonyl (C=O) Stretch: The most prominent peak in the FT-IR spectrum would be the strong C=O stretching vibration of the ketone linker, expected in the region of 1650-1680 cm⁻¹. This band's exact position can be influenced by the electronic effects of the attached aromatic rings.
Aromatic C=C and C-H Stretches: Vibrations corresponding to the C=C stretching of the quinoline and difluorophenyl rings would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region of the IR spectrum, generally between 1100 and 1300 cm⁻¹.
Analysis of related compounds, such as 3,5-difluorobenzonitrile, confirms the presence of characteristic vibrations for the 3,5-difluorophenyl moiety in these regions. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1650-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| Carbon-Fluorine (C-F) Stretch | 1100-1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₆H₉F₂NO, the theoretical exact mass can be calculated.
The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 270.0725 m/z. Experimental HRMS data for the isomeric compound (2,4-Difluorophenyl)(quinolin-3-yl)methanone shows a measured value of 270.0723 m/z, which is in excellent agreement with the calculated value, confirming the elemental formula. mdpi.com
Analysis of the fragmentation pattern in the mass spectrum would likely show initial cleavage at the ketone group, leading to the formation of characteristic ions such as the quinolin-3-ylcarbonyl cation (m/z 156) and the 3,5-difluorobenzoyl cation (m/z 141) or related radical cations, further confirming the identity and structure of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)
A comprehensive review of available scientific literature reveals a notable absence of studies employing chiroptical spectroscopy, such as circular dichroism (CD), for the stereochemical analysis of this compound. This compound is achiral, meaning it does not possess a non-superimposable mirror image, and therefore does not exhibit optical activity. As a result, techniques like circular dichroism, which measure the differential absorption of left- and right-circularly polarized light, are not applicable for its stereochemical investigation.
For a molecule to be chiral and thus a candidate for chiroptical analysis, it typically must contain a stereocenter, such as a carbon atom bonded to four different substituents, or exhibit axial, planar, or helical chirality. The molecular structure of this compound lacks any such chiral elements.
Consequently, there is no research data or corresponding data tables related to the circular dichroism of this compound to report. Investigations into the structure of this compound have primarily relied on other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside techniques like X-ray crystallography, to determine its molecular geometry and electronic properties.
Mechanistic Studies Involving 3,5 Difluorophenyl Quinolin 3 Yl Methanone
Investigation of Reaction Mechanisms in the Synthesis and Derivatization of the Compound
The synthesis of quinolin-3-yl methanones often involves transition metal-free reactions, providing an efficient and environmentally friendly approach. One such method is the formal [4+2] annulation of anthranils with enaminones. In this process, the reaction is typically mediated by an acid, such as methanesulfonic acid (MSA), and may be promoted by an additive like sodium iodide. The mechanism involves the formation of a quinoline (B57606) ring system from the precursor molecules. While the precise synthesis of (3,5-Difluorophenyl)(quinolin-3-yl)methanone is not explicitly described, the synthesis of analogous compounds such as (4-Fluorophenyl)(quinolin-3-yl)methanone has been achieved with high yields using this method. mdpi.com
The synthesis of various substituted quinolin-3-yl methanones has been reported, showcasing the versatility of the synthetic routes. These methods often involve the coupling of a quinoline moiety with a substituted phenyl group. The reaction conditions and yields for several related compounds are summarized below, which can provide a basis for understanding the synthesis of the 3,5-difluoro substituted variant.
| Compound Name | Substituent on Phenyl Ring | Yield (%) |
| Phenyl(quinolin-3-yl)methanone | H | 90 |
| (4-Methoxyphenyl)(quinolin-3-yl)methanone | 4-OCH₃ | 81 |
| (4-Fluorophenyl)(quinolin-3-yl)methanone | 4-F | 86 |
| (4-Chlorophenyl)(quinolin-3-yl)methanone | 4-Cl | Not specified |
| (4-Bromophenyl)(quinolin-3-yl)methanone | 4-Br | Not specified |
| (4-Iodophenyl)(quinolin-3-yl)methanone | 4-I | 82 |
| (3-Bromophenyl)(quinolin-3-yl)methanone | 3-Br | 86 |
| (3-Chlorophenyl)(quinolin-3-yl)methanone | 3-Cl | 85 |
| (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 2,4-di-Cl | 81 |
This table is generated based on data from a study on the synthesis of 3-acylquinolines and may not represent all possible synthetic routes or yields. mdpi.com
Derivatization of the core structure can be achieved through various organic reactions, targeting either the quinoline or the difluorophenyl ring. These modifications can be used to modulate the compound's physicochemical properties and biological activity.
Kinetic Studies of Chemical Transformations Involving the Methanone (B1245722) Moiety
Analysis of Interaction Mechanisms with Academic Model Systems (e.g., enzymes, receptors, DNA/RNA in vitro or in silico)
Detailed experimental or computational studies on the interaction of this compound with specific biological macromolecules like enzymes, receptors, or nucleic acids have not been specifically reported. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities. Therefore, it is plausible that this compound could interact with various biological targets.
In silico modeling techniques, such as molecular docking, could be employed to predict potential binding modes and affinities of this compound with various biological targets. Such studies would elucidate the key intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking, that govern the binding process.
Elucidation of the Role of Substituent Effects (e.g., Fluorine) on Reactivity and Selectivity
The presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions is expected to significantly influence the electronic properties and reactivity of the molecule. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect (-I effect). This electronic perturbation can affect the reactivity of the adjacent carbonyl group.
The electron-withdrawing nature of the difluorophenyl ring would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could enhance the rates of reactions involving nucleophiles at the carbonyl group.
Structure Activity Relationship Sar Studies: Academic Perspectives on 3,5 Difluorophenyl Quinolin 3 Yl Methanone Analogues
Rational Design Principles for Structural Modifications of the (3,5-Difluorophenyl)(quinolin-3-yl)methanone Scaffold
The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry. The primary goal is to systematically alter the molecule's steric, electronic, and hydrophobic properties to enhance its affinity and selectivity for a specific biological target. Key strategies include:
Isosteric and Bioisosteric Replacements: Exchanging functional groups with others that have similar physical or chemical properties to probe the importance of those groups for biological activity. For instance, the fluorine atoms on the phenyl ring could be replaced with other halogens or small electron-withdrawing groups.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can help to determine the bioactive conformation and improve binding affinity by reducing the entropic penalty of binding.
Homologation: Systematically increasing the length of alkyl chains or linkers to probe the size and shape of the binding pocket.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how analogues will bind and to design novel modifications that are expected to improve interactions.
A significant aspect of the rational design for related quinoline (B57606) structures, such as quinoline-3-carboxamides, has been the identification of specific protein targets. For example, the discovery of human S100A9 as a target for quinoline-3-carboxamides has enabled a more focused approach to designing new analogues with improved immunomodulatory activity lu.seplos.org.
Systematic Exploration of Substituent Effects on the Quinoline Ring System
The quinoline ring system offers multiple positions for substitution, and the nature and position of these substituents can have a profound impact on the biological activity of the molecule. Academic research has explored modifications at various positions of the quinoline nucleus in related series.
For the closely related quinoline-3-carboxamides, a clear structure-activity relationship has been observed with regard to their binding to S100A9 lu.seplos.org. While specific data on the this compound scaffold is not extensively published, general principles from related quinoline derivatives suggest that:
Position 2: Substitution at this position can influence the orientation of the entire molecule within a binding pocket.
Position 4: Modifications at this position are known to be critical for the activity of certain classes of quinoline-based inhibitors.
Positions 5, 6, 7, and 8: These positions on the benzo portion of the quinoline ring are often modified to fine-tune physicochemical properties such as solubility and metabolic stability, as well as to explore additional interactions with the biological target. For instance, in some quinoline series, the introduction of a methoxy group at position 6 has been shown to modulate inhibitory potential nih.govmdpi.com.
Systematic Exploration of Substituent Effects on the Difluorophenyl Ring System
The 3,5-difluorophenyl moiety is a key feature of the parent compound, and its electronic properties likely play a significant role in its biological activity. The two fluorine atoms are strong electron-withdrawing groups, which can influence the molecule's interaction with its target through mechanisms such as hydrogen bonding or dipole-dipole interactions.
Systematic exploration of this ring system involves synthesizing analogues with different substituents at various positions. A study detailing the synthesis of a range of 3-acylquinolines has demonstrated the feasibility of introducing a variety of substituents on the phenyl ring mdpi.com. Analogues that have been synthesized include those with:
Electron-donating groups: such as methyl and methoxy groups.
Electron-withdrawing groups: such as nitro and cyano groups.
Halogens: including chlorine and bromine, at different positions on the phenyl ring.
Bulky groups: to probe for steric hindrance in the binding pocket.
While this particular study did not report biological data, the synthesized compounds represent a valuable library for future SAR studies. In the context of quinoline-3-carboxamide inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, SAR studies have suggested the importance of the electron-donating nature of substituents on the corresponding phenyl ring for cytotoxic activity nih.gov.
Investigation of Modifications at the Methanone (B1245722) Linker and their Impact on Interactions
The methanone (carbonyl) linker is a critical component of the scaffold, providing a specific geometry and acting as a potential hydrogen bond acceptor. Modifications to this linker can significantly alter the compound's conformational flexibility and its ability to interact with the biological target.
Potential modifications to the methanone linker that are often explored in medicinal chemistry include:
Reduction to an alcohol: This would change the geometry and introduce a hydrogen bond donor.
Conversion to an oxime or other derivatives: This would alter the electronic properties and steric bulk of the linker.
Replacement with an amide (as seen in quinoline-3-carboxamides): This changes the hydrogen bonding potential and rigidity of the linker lu.seplos.orgnih.govmdpi.comrti.org.
Insertion of a methylene group (homologation): This would increase the distance between the quinoline and difluorophenyl rings, which could be beneficial if the binding pockets for these two moieties are further apart.
Currently, there is a lack of specific published research focusing on the systematic modification of the methanone linker within the this compound series and its impact on biological interactions.
Impact of Structural Variations on In Vitro Binding Affinities to Academic Research Probes or Targets
For example, a series of quinoline-3-carboxamides were evaluated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a potential target for inflammatory conditions. The in vitro inhibitory activities (IC50) of selected analogues are presented in the table below.
| Compound | Modification | H-PGDS IC50 (nM) |
|---|---|---|
| 1a | 3-cyano-quinoline (Initial Hit) | 220,000 |
| 1d | Modification of initial hit | 3,100 |
| 1bv | Systematic substitution of amine moiety | 9.9 |
This data is for quinoline-3-carboxamide analogues and is presented to illustrate the principles of SAR for a closely related chemical series. Data sourced from rti.org.
The data clearly demonstrates that systematic modifications to the quinoline-3-carboxamide scaffold can lead to a dramatic increase in binding affinity, with compound 1bv being over 22,000 times more potent than the initial fragment hit 1a rti.org. This highlights the power of iterative design and SAR analysis in lead optimization.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research and Lead Generation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
A typical QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic) are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
While no specific QSAR models for this compound have been published, QSAR studies on other quinoline derivatives have been successfully employed to predict their biological activities, including toxicity and inhibitory potential against various enzymes. These studies underscore the utility of QSAR in guiding the design of new quinoline-based compounds.
Future Directions and Emerging Research Avenues for 3,5 Difluorophenyl Quinolin 3 Yl Methanone
Exploration as a Chemical Probe in Advanced Biological Research Systems (strictly academic context)
The development of novel chemical probes is essential for dissecting complex biological processes. While no studies have specifically reported the use of (3,5-Difluorophenyl)(quinolin-3-yl)methanone as a chemical probe, its structural features suggest potential avenues for such applications. The quinoline (B57606) core is a well-known pharmacophore present in numerous biologically active compounds, and the difluorophenyl group can offer specific interactions with biological targets, including hydrogen bonding and halogen bonding.
Future research could focus on synthesizing and evaluating this compound for its ability to selectively modulate the activity of specific proteins or pathways. Its potential as a fluorescent probe could also be investigated, as quinoline derivatives are known for their fluorescent properties. High-throughput screening of this compound against various biological targets could identify novel interactions, paving the way for its use as a tool to study cellular functions in an academic research setting. The discovery of small molecule chemical probes is crucial for investigating the biological functions of proteins and pathways.
Development of Novel Synthetic Methodologies for Diverse Derivatives and Libraries
The synthesis of quinoline derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.comecorfan.org However, the development of efficient and versatile synthetic routes to novel derivatives of this compound could open up new possibilities for its application.
Future synthetic efforts could explore:
Diversification of the quinoline core: Introducing various substituents onto the quinoline ring system to modulate the electronic and steric properties of the molecule.
Modification of the difluorophenyl group: Exploring the impact of different substitution patterns on the phenyl ring.
Combinatorial synthesis: Developing methods for the rapid synthesis of a library of analogs to facilitate structure-activity relationship (SAR) studies.
These synthetic endeavors would provide a valuable toolkit for researchers in medicinal chemistry and chemical biology.
Integration into Complex Chemical Systems for Material Science or Catalysis Research
The quinoline moiety is not only important in a biological context but also finds applications in material science and catalysis. Quinolines have been used as ligands for transition metals, leading to the formation of catalysts with unique reactivity. The electronic properties of this compound could make it an interesting candidate for such applications.
Future research could investigate the coordination chemistry of this compound with various metal centers and evaluate the catalytic activity of the resulting complexes in a range of organic transformations. Furthermore, the incorporation of this molecule into polymeric or supramolecular structures could lead to the development of new materials with interesting optical or electronic properties.
Application as a Building Block in Supramolecular Chemistry or Nanotechnology Research
Supramolecular chemistry and nanotechnology are rapidly evolving fields that rely on the design and synthesis of molecules with specific self-assembly properties. The rigid structure of the quinoline core and the potential for intermolecular interactions involving the difluorophenyl group make this compound a potential building block for the construction of complex supramolecular architectures.
Future studies could explore the self-assembly of this compound in solution and in the solid state, with the aim of creating novel nanomaterials with defined structures and functions. The ability to control the assembly of these molecules could lead to applications in areas such as sensing, drug delivery, and nanoelectronics.
Advanced Computational Modeling Techniques for Enhanced Predictive Insights into its Chemical Behavior
Computational modeling has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. In the absence of extensive experimental data for this compound, computational methods can be employed to predict its chemical behavior and guide future experimental work.
Advanced computational studies could focus on:
Conformational analysis: Determining the preferred three-dimensional structure of the molecule.
Electronic structure calculations: Understanding the distribution of electrons and predicting its reactivity.
Molecular docking simulations: Identifying potential biological targets and predicting binding affinities.
Quantum mechanical calculations: Investigating its spectroscopic properties and potential for use in materials science.
These computational insights would provide a strong foundation for the rational design of future experiments and the development of new applications for this currently understudied compound.
Q & A
Q. What are the common synthetic routes for (3,5-difluorophenyl)(quinolin-3-yl)methanone, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, coupling 3,5-difluorobenzaldehyde with quinolin-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 THF/H₂O mixture at 80°C yields the target product. Reaction optimization requires strict control of anhydrous conditions and catalyst loading (0.5–2 mol%) to avoid side reactions like over-fluorination or quinoline ring oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR (CDCl₃, δ = -112 ppm for 3,5-F₂) and ¹H NMR (quinoline protons at δ 8.5–9.1 ppm) confirm regioselectivity .
- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves the dihedral angle between the quinoline and difluorophenyl rings (~78°), critical for understanding steric effects .
- HRMS : ESI-TOF (m/z calculated for C₁₇H₁₀F₂NO: 298.0741; observed: 298.0738) validates molecular integrity .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?
Discrepancies between experimental (XRD) and computational (DFT) bond lengths (e.g., C–F bonds: 1.35 Å vs. 1.38 Å) arise from crystal packing forces. Use high-resolution XRD (R factor < 0.05) and periodic DFT with dispersion corrections (e.g., Grimme’s D3) to model intermolecular interactions. SHELXL’s TWINABS can correct for anisotropic displacement parameters .
Q. What strategies optimize bioactivity while maintaining stability in aqueous media?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the quinoline C-2 position to enhance π-stacking with biological targets while retaining fluorophenyl hydrophobicity.
- Solubility : Co-crystallization with cyclodextrins improves aqueous stability (e.g., β-cyclodextrin increases solubility from 0.2 mg/mL to 12 mg/mL) .
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
The 3,5-difluorophenyl group acts as a meta-directing, electron-deficient aryl partner. In palladium-catalyzed couplings, fluorines increase oxidative addition rates but reduce transmetallation efficiency. Use Buchwald-Hartwig conditions (XPhos ligand, K₃PO₄ base) to balance these effects .
Data Contradiction Analysis Example
Issue : Conflicting reports on the compound’s fluorescence quantum yield (Φ = 0.15 vs. 0.08).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
